4-Ethoxy-3,4-dioxobutanoate
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Overview
Description
4-Ethoxy-3,4-dioxobutanoate, also known as ethyl oxaloacetate, is an organic compound with the molecular formula C6H8O5. It is a derivative of oxaloacetic acid and is commonly used in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of an ethoxy group and two keto groups, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3,4-dioxobutanoate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing oxaloacetic acid with ethanol and a catalytic amount of sulfuric acid to yield the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous distillation may be employed to separate the product from the reaction mixture, and advanced purification techniques such as recrystallization or chromatography are used to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3,4-dioxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3,4-dioxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-ethoxy-3,4-dioxobutanoate involves its reactivity due to the presence of keto groups. These groups can participate in nucleophilic addition reactions, making the compound a versatile intermediate. The ethoxy group can be hydrolyzed under acidic or basic conditions, leading to the formation of oxaloacetic acid, which is a key intermediate in the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Similar in structure but with a different functional group arrangement.
Methyl oxaloacetate: Similar but with a methyl group instead of an ethoxy group.
Diethyl oxalate: Contains two ethoxy groups but lacks the keto functionality
Uniqueness
4-Ethoxy-3,4-dioxobutanoate is unique due to its combination of ethoxy and keto groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds and other complex molecules .
Properties
CAS No. |
66228-42-0 |
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Molecular Formula |
C6H7O5- |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
4-ethoxy-3,4-dioxobutanoate |
InChI |
InChI=1S/C6H8O5/c1-2-11-6(10)4(7)3-5(8)9/h2-3H2,1H3,(H,8,9)/p-1 |
InChI Key |
SJYGNUHWEVULGN-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)[O-] |
Origin of Product |
United States |
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